5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Overview
Description
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound that features a combination of bromine, ethoxy, imidazo[2,1-b]thiazole, and benzenesulfonamide groups
Mechanism of Action
Target of Action
It’s known that compounds containing imidazole and thiazole moieties have a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds containing imidazole and thiazole moieties are known to affect various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Compounds containing imidazole and thiazole moieties are known to have various pharmacokinetic properties, which impact their bioavailability .
Result of Action
Compounds containing imidazole and thiazole moieties are known to have a range of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of compounds containing imidazole and thiazole moieties .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other imidazole and thiazole derivatives, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate precursors in the presence of a catalyst such as concentrated sulfuric acid at elevated temperatures.
Introduction of the bromine and ethoxy groups: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the presence of the imidazo[2,1-b]thiazole moiety.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the core structure and exhibit similar biological activities.
Brominated benzenesulfonamides: These compounds have similar functional groups and can be used in similar applications.
Uniqueness
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazo[2,1-b]thiazole moiety, in particular, distinguishes it from other sulfonamide derivatives and enhances its potential for diverse applications .
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S2/c1-2-26-17-8-5-14(20)11-18(17)28(24,25)22-15-6-3-13(4-7-15)16-12-23-9-10-27-19(23)21-16/h3-12,22H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPYWHTUDEZSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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